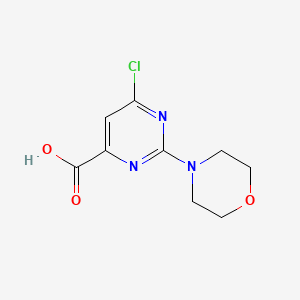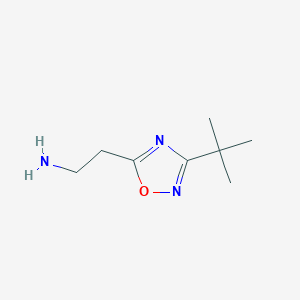![molecular formula C11H14OS B13182207 3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
3-[(4-Methylphenyl)sulfanyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a sulfanyl group attached to a butanone backbone, with a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 4-methylthiophenol with 3-butanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the sulfanyl linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with different substituents.
3-[(4-Methylphenyl)sulfanyl]propan-2-one: Shorter carbon chain.
3-[(4-Methylphenyl)sulfanyl]butan-3-one: Different position of the carbonyl group.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]butan-2-one is unique due to its specific combination of a sulfanyl group and a butanone backbone, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Clave InChI |
ODEBWTNESAHBSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
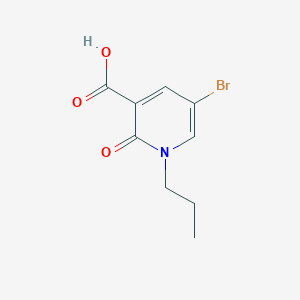
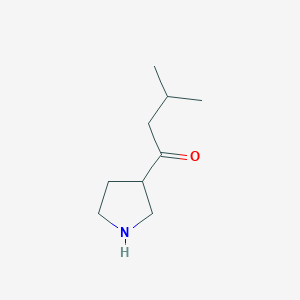

![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
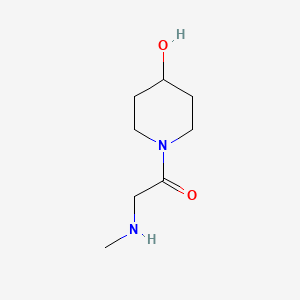
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
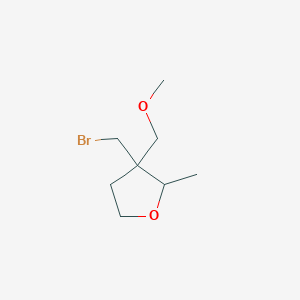

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
